molecular formula C14H17N3O2 B11857542 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid

3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid

Katalognummer: B11857542
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: SEPCSNWORFCPDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The presence of the 4-methylpiperazin-1-yl group adds to its structural complexity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst can lead to the formation of indolizine derivatives . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, followed by cyclization and elimination steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods can be employed to achieve efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its biological activity.

    Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indolizine core can bind to various receptors and enzymes, influencing biological processes. The presence of the 4-methylpiperazin-1-yl group may enhance its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indolizine derivatives: Compounds with similar indolizine cores but different substituents.

    Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.

Uniqueness

3-(4-Methylpiperazin-1-yl)indolizine-6-carboxylic acid is unique due to the combination of the indolizine core and the 4-methylpiperazin-1-yl group. This structural feature may confer distinct biological and chemical properties compared to other similar compounds .

Eigenschaften

Molekularformel

C14H17N3O2

Molekulargewicht

259.30 g/mol

IUPAC-Name

3-(4-methylpiperazin-1-yl)indolizine-6-carboxylic acid

InChI

InChI=1S/C14H17N3O2/c1-15-6-8-16(9-7-15)13-5-4-12-3-2-11(14(18)19)10-17(12)13/h2-5,10H,6-9H2,1H3,(H,18,19)

InChI-Schlüssel

SEPCSNWORFCPDB-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=CC=C3N2C=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.